2-(Methoxymethyl)morpholine
Overview
Description
2-(Methoxymethyl)morpholine is a chemical compound with the molecular formula C6H13NO2 . It is available in two forms: this compound hydrochloride, which is a white to off-white powder or crystals , and (2R)-2-(Methoxymethyl)morpholine, which is a light yellow to yellow liquid .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis
The molecular weight of this compound is 131.17 . The InChI code for this compound is 1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols, aziridines, epoxides, and related compounds . The reaction conditions and the specific reactants used can influence the yield and the properties of the resulting morpholine .Physical and Chemical Properties Analysis
This compound hydrochloride is a white to off-white powder or crystals . On the other hand, (2R)-2-(Methoxymethyl)morpholine is a light yellow to yellow liquid .Scientific Research Applications
Chiral Synthesis and Potential as a Norepinephrine Reuptake Inhibitor
2-(Methoxymethyl)morpholine has been utilized in the chiral synthesis of specific compounds, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. This compound has potential applications as a norepinephrine reuptake inhibitor (Prabhakaran et al., 2004).
Novel Synthesis of Morpholine Derivatives
Novel synthetic pathways have been explored using morpholine derivatives, leading to the creation of cis-3,5-disubstituted morpholine derivatives with potential applications in various fields (D’hooghe et al., 2006).
Development of Radioligands for Imaging
Morpholine derivatives, specifically related to this compound, have been synthesized for use as radioligands in imaging studies like positron emission tomography (PET), providing tools for exploring biological systems (Lin & Ding, 2004).
Application in Photodynamic Therapy
Derivatives of morpholine, including those related to this compound, have been explored for their use in photodynamic therapy, particularly in the treatment of cancer. Their efficacy in vitro against cancer cell lines highlights their potential therapeutic applications (Kucińska et al., 2015).
Contributions to Hydrogen Sulfide Research
Morpholine derivatives have contributed to the understanding of hydrogen sulfide's biological significance. For instance, morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate has been used as a tool to investigate the cardiovascular biology of hydrogen sulfide (Li et al., 2008).
Use in Synthesis of Biodegradable Polyesteramides
Research has been conducted on synthesizing biodegradable polyesteramides using morpholine-2,5-dione derivatives. These studies provide insights into the development of materials with potential medical applications (Veld, Dijkstra, & Feijen, 1992).
Building Blocks in Medicinal Chemistry
Morpholine is a key scaffold in medicinal chemistry due to its role in enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Recent updates in synthetic strategies for morpholine derivatives emphasize its importance in drug discovery (Tzara, Xanthopoulos, & Kourounakis, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Studies on morpholine-modified ruthenium-based agents, which are designed to have a multitarget mechanism, have shown promising results against staphylococcus aureus infection . These agents can destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
Morpholine derivatives have been shown to affect several mechanisms contributing to plant growth and productivity .
Result of Action
Morpholine derivatives have shown significant inhibitory activities against carbonic anhydrase and have demonstrated potential as anti-tumor drug candidates .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may vary depending on the specific biochemical context
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(Methoxymethyl)morpholine vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors
Properties
IUPAC Name |
2-(methoxymethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565674 | |
Record name | 2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156121-15-2 | |
Record name | 2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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